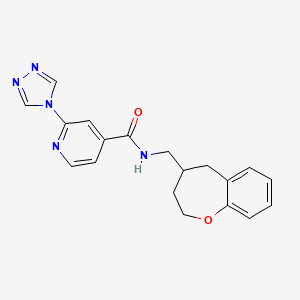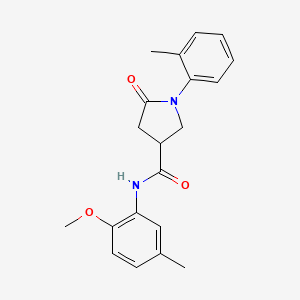![molecular formula C13H21N3O3 B5566673 (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)
(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it useful for a variety of different applications, including drug discovery and development, as well as biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol is not fully understood, but it is thought to act as a potent inhibitor of certain enzymes, including proteases and kinases. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol has been found to have a number of different biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation and oxidative stress in animal models. Additionally, this molecule has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol in lab experiments is its high potency and specificity. This compound has been found to be highly effective at inhibiting certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this molecule is its potential toxicity, which can vary depending on the concentration used and the specific cell or tissue type being studied.
Direcciones Futuras
There are a number of different future directions for research on (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol. One area of focus is on further elucidating the mechanism of action of this compound, particularly with respect to its effects on different enzymes and signaling pathways. Additionally, researchers are interested in exploring the potential therapeutic applications of this molecule, particularly in the treatment of cancer and neurodegenerative diseases. Finally, there is ongoing research aimed at developing more efficient and cost-effective methods for synthesizing this compound, which could help to facilitate its use in a wider range of scientific applications.
Métodos De Síntesis
The synthesis of (3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol can be achieved through a number of different methods, including chemical synthesis and enzymatic synthesis. One common method involves the use of a chiral auxiliary to control the stereochemistry of the final product, resulting in a pure enantiomer.
Aplicaciones Científicas De Investigación
(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol has been extensively studied for its potential applications in scientific research. One area of research where this molecule has shown promise is in drug discovery and development. This compound has been found to have unique pharmacological properties that make it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-8-10(9(2)15-14-8)6-12(18)16-5-4-13(3,19)11(17)7-16/h11,17,19H,4-7H2,1-3H3,(H,14,15)/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYJVNKRGLHWBC-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)N2CCC(C(C2)O)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CC(=O)N2CC[C@@]([C@H](C2)O)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)
![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)
![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)
![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)
![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)
![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)
![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)